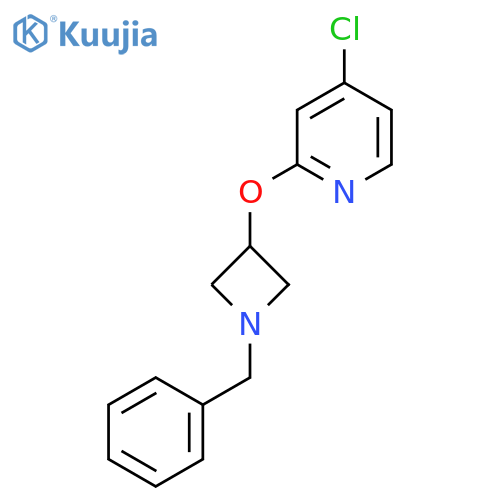

Cas no 1425335-11-0 (2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine)

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine 化学的及び物理的性質

名前と識別子

-

- 2-(1-benzylazetidin-3-yloxy)-4-chloropyridine

- AKOS032960653

- 2-[(1-BENZYLAZETIDIN-3-YL)OXY]-4-CHLOROPYRIDINE

- 1425335-11-0

- WLZ3016

- 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine

-

- MDL: MFCD22576391

- インチ: 1S/C15H15ClN2O/c16-13-6-7-17-15(8-13)19-14-10-18(11-14)9-12-4-2-1-3-5-12/h1-8,14H,9-11H2

- InChIKey: LGMPVABNIWTERV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CN=C(C=1)OC1CN(CC2C=CC=CC=2)C1

計算された属性

- せいみつぶんしりょう: 274.0872908g/mol

- どういたいしつりょう: 274.0872908g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.4

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0979317-5g |

2-(1-benzylazetidin-3-yloxy)-4-chloropyridine |

1425335-11-0 | 95% | 5g |

$1835 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0979317-5g |

2-(1-benzylazetidin-3-yloxy)-4-chloropyridine |

1425335-11-0 | 95% | 5g |

$1835 | 2025-02-26 | |

| eNovation Chemicals LLC | Y0979317-1g |

2-(1-benzylazetidin-3-yloxy)-4-chloropyridine |

1425335-11-0 | 95% | 1g |

$835 | 2023-09-02 | |

| eNovation Chemicals LLC | Y0979317-5g |

2-(1-benzylazetidin-3-yloxy)-4-chloropyridine |

1425335-11-0 | 95% | 5g |

$1835 | 2025-02-20 |

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine 関連文献

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridineに関する追加情報

Introduction to 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine (CAS No. 1425335-11-0)

2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine, identified by the CAS number 1425335-11-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule has garnered attention due to its structural complexity and potential applications in the development of novel therapeutic agents. The presence of both benzyl and azetidinyl moieties in its structure suggests a unique interaction profile that could be exploited for medicinal chemistry purposes.

The 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine scaffold combines the versatility of the pyridine ring with the rigidity provided by the azetidine ring system. The chloro substituent at the 4-position of the pyridine ring further enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This compound's potential lies in its ability to serve as a precursor for more complex molecules, particularly in the context of kinase inhibitors and other targeted therapies.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for protein kinases, which are pivotal in numerous cellular signaling pathways. The 1-Benzylazetidin-3-yloxy moiety in 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine is particularly interesting because it mimics the transition state of ATP binding, making it an effective scaffold for designing kinase inhibitors. Several studies have demonstrated the efficacy of azetidine-based compounds in inhibiting various kinases, including those involved in cancer and inflammatory diseases.

One notable area of research involves the use of 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine as a building block for more sophisticated inhibitors. For instance, modifications to the benzyl group or the chloro substituent have led to compounds with enhanced potency and selectivity. These modifications are often guided by computational modeling and structure-based drug design approaches, which leverage the known three-dimensional structures of target kinases.

The 4-Chloropyridine component of this compound is particularly noteworthy due to its role as a pharmacophore in many successful drugs. The chlorine atom at this position can participate in hydrogen bonding interactions with amino acid residues in the active site of enzymes, thereby stabilizing the inhibitor-enzyme complex. This feature has been exploited in the design of drugs targeting enzymes such as tyrosine kinases and serine/threonine kinases.

Recent advances in medicinal chemistry have highlighted the importance of heterocyclic compounds like azetidine derivatives in drug development. The 1-Benzylazetidin-3-yloxy group provides a rigid framework that can be easily modified to optimize binding affinity and selectivity. This flexibility has allowed researchers to fine-tune the properties of these compounds, leading to promising candidates for clinical trials.

In addition to its applications in kinase inhibition, 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine may also find utility in other therapeutic areas. For example, its structural features could make it a viable candidate for developing antiviral or antibacterial agents. The ability to modify both the benzyl and azetidinyl moieties allows for a wide range of chemical transformations, which can be tailored to specific biological targets.

The synthesis of 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and cyclization processes. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating its use in both academic research and industrial applications.

One particularly innovative approach involves using flow chemistry techniques to synthesize 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine under controlled conditions. Flow chemistry offers several advantages over traditional batch processing, including improved reproducibility, reduced solvent consumption, and enhanced safety profiles. These benefits make flow chemistry an attractive option for producing complex molecules like this one on a larger scale.

The pharmacological profile of 2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine is still being thoroughly investigated, but preliminary data suggest that it exhibits promising activity against several disease-related targets. Its ability to modulate kinase activity could make it useful in treating conditions such as cancer, where dysregulation of kinase signaling is common. Additionally, its structural features may allow it to interact with other biological targets, opening up possibilities for treating inflammatory diseases or neurological disorders.

In conclusion,2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine (CAS No. 1425335-11-0) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine is poised to play an important role in future medical breakthroughs.

1425335-11-0 (2-(1-Benzylazetidin-3-yloxy)-4-chloropyridine) 関連製品

- 1354009-25-8(N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)

- 2248310-66-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate)

- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)

- 1226290-35-2([2-(furan-2-yl)cyclopropyl]methanamine)

- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)

- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)

- 2171669-08-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)

- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)

- 2413904-39-7(tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate)

- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)